molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No.: B2733838
CAS No.: 478046-04-7
M. Wt: 317.36
InChI Key: FFSJHWYDVYFFAZ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a complex organic compound with the molecular formula C17H19N3O5S. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a sulfanyl group, and a butanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Thiol reagents, halogenated compounds; reactions often conducted under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The imidazoquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanoate: Similar structure but with a propanoate ester instead of butanoate.

    Ethyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate: Similar structure but with an ethyl ester instead of methyl.

    Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

Uniqueness

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is unique due to its specific combination of functional groups and the length of the butanoate ester chain. This unique structure may confer distinct biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJHWYDVYFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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